Spinasaponin E

Description

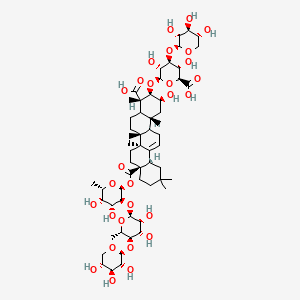

Structure

2D Structure

Properties

Molecular Formula |

C58H90O28 |

|---|---|

Molecular Weight |

1235.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3S,4R,5S,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C58H90O28/c1-21-30(62)33(65)43(84-48-37(69)34(66)40(22(2)80-48)81-46-35(67)31(63)26(60)19-77-46)50(79-21)86-52(76)58-15-13-53(3,4)17-24(58)23-9-10-28-54(5)18-25(59)44(57(8,51(74)75)29(54)11-12-56(28,7)55(23,6)14-16-58)85-49-39(71)41(38(70)42(83-49)45(72)73)82-47-36(68)32(64)27(61)20-78-47/h9,21-22,24-44,46-50,59-71H,10-20H2,1-8H3,(H,72,73)(H,74,75)/t21-,22-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49-,50-,54+,55+,56+,57-,58-/m0/s1 |

InChI Key |

NEWMQFCMLLWYCE-NIXSPBOHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)(C)C)OC9C(C(C(C(O9)C)OC1C(C(C(CO1)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Spinasaponin E: A Technical Guide to NMR-Based Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Spinasaponin E, a complex triterpenoid saponin, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The following sections provide a comprehensive overview of the experimental protocols and a summary of the quantitative NMR data that are pivotal in assembling the complete chemical structure of this natural product.

Introduction

This compound is a recently identified oleanane-type triterpenoid saponin isolated from Spinacia oleracea L. (spinach). The structural determination of such complex natural products relies heavily on modern NMR spectroscopy, which provides detailed insights into the carbon-hydrogen framework and the connectivity of sugar moieties. This guide serves as a technical resource for researchers engaged in the structural analysis of saponins and other complex natural products.

Experimental Protocols

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are standard for such analyses.

Sample Preparation

A purified sample of this compound is dissolved in a deuterated solvent, typically methanol-d4 (CD₃OD) or pyridine-d5 (C₅D₅N), to a concentration of 5-10 mg/mL. The choice of solvent is critical to ensure good signal resolution and to avoid overlapping solvent signals with key analyte resonances.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (typically 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR (Proton NMR): This is a 1D experiment providing information about the chemical environment of protons in the molecule. Key parameters include a 30° pulse width, an acquisition time of approximately 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR (Carbon-13 NMR): This 1D experiment identifies all unique carbon atoms. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. Typical parameters involve a larger spectral width, a 30° pulse width, and a relaxation delay of 2 seconds.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four). This is vital for connecting different spin systems and establishing the overall carbon skeleton and the linkages of the sugar units to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D experiments that identify protons that are close in space, providing through-space correlations. This is essential for determining the relative stereochemistry of the molecule.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the aglycone and sugar moieties of this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Table 1: ¹³C NMR Chemical Shift Data for the Aglycone of this compound

| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |

| 1 | 39.8 | 16 | 23.8 |

| 2 | 26.7 | 17 | 47.1 |

| 3 | 89.1 | 18 | 42.0 |

| 4 | 39.9 | 19 | 46.4 |

| 5 | 56.2 | 20 | 31.1 |

| 6 | 18.5 | 21 | 34.2 |

| 7 | 33.2 | 22 | 33.2 |

| 8 | 40.1 | 23 | 28.2 |

| 9 | 48.1 | 24 | 16.9 |

| 10 | 37.2 | 25 | 15.7 |

| 11 | 24.0 | 26 | 17.6 |

| 12 | 122.9 | 27 | 26.2 |

| 13 | 144.2 | 28 | 179.8 |

| 14 | 42.5 | 29 | 33.2 |

| 15 | 28.4 | 30 | 23.8 |

Table 2: ¹H and ¹³C NMR Chemical Shift Data for the Sugar Moieties of this compound

| Sugar Unit | Position | δH (ppm) | δc (ppm) |

| Glucuronic Acid | 1' | 4.52 (d, 7.8) | 107.2 |

| 2' | 3.35 (m) | 75.4 | |

| 3' | 3.52 (m) | 78.1 | |

| 4' | 3.48 (m) | 73.2 | |

| 5' | 3.75 (d, 9.6) | 77.0 | |

| 6' | - | 176.5 | |

| Glucose | 1'' | 5.15 (d, 7.8) | 105.9 |

| 2'' | 3.95 (m) | 80.1 | |

| 3'' | 3.78 (m) | 77.5 | |

| 4'' | 3.65 (m) | 71.8 | |

| 5'' | 3.58 (m) | 78.4 | |

| 6'' | 3.85, 4.15 (m) | 62.9 | |

| Rhamnose | 1''' | 5.85 (br s) | 102.1 |

| 2''' | 4.65 (m) | 72.5 | |

| 3''' | 4.38 (m) | 72.9 | |

| 4''' | 4.05 (m) | 74.5 | |

| 5''' | 4.25 (m) | 69.8 | |

| 6''' | 1.75 (d, 6.2) | 18.8 |

Note: J-coupling constants (in Hz) are provided in parentheses where applicable. The specific linkages between the sugar units and to the aglycone are determined by HMBC correlations.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data interpretation is crucial for successful structure elucidation. The following diagrams, generated using Graphviz, illustrate the key relationships in this process.

The workflow begins with the acquisition of a suite of NMR spectra. Data from 1D ¹H and 2D COSY experiments are used to define the proton spin systems. HSQC data then allows for the direct correlation of these protons to their attached carbons. The crucial long-range correlations from the HMBC spectrum are then used to piece together these spin systems into larger molecular fragments, including the aglycone and the individual sugar units, and to establish their connectivity. Finally, through-space correlations from NOESY or ROESY spectra provide the necessary information to determine the relative stereochemistry of the molecule, leading to the final elucidated structure.

This diagram illustrates the key long-range heteronuclear correlations observed in the HMBC spectrum of this compound, which are fundamental for establishing the glycosylation pattern. The anomeric proton of the glucuronic acid unit shows a correlation to the C-3 carbon of the oleanane aglycone, confirming its attachment at this position. Similarly, correlations between the anomeric protons and carbons of adjacent sugar units establish the sequence of the trisaccharide chain.

Conclusion

The structure of this compound has been unequivocally determined through the systematic application of modern NMR spectroscopic techniques. The combination of 1D and 2D NMR experiments provides a powerful and non-destructive method for the complete structural assignment of complex natural products. The data and methodologies presented in this guide offer a comprehensive framework for researchers in the field of natural product chemistry and drug discovery. The elucidation of such structures is a critical first step in understanding their biological activity and potential therapeutic applications.

The Biosynthesis of Spinasaponin E in Spinacia oleracea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Spinasaponin E, a notable oleanane-type saponin found in Spinacia oleracea (spinach). Drawing upon current scientific understanding of triterpenoid saponin synthesis, this document outlines the putative biosynthetic pathway, presents quantitative data on its occurrence in various spinach cultivars, and details the experimental protocols for its extraction and analysis.

Introduction to this compound

This compound is a triterpenoid saponin that has been identified in spinach.[1] Saponins, a diverse group of glycosides, are known for their wide range of biological activities, and their study is of significant interest in pharmacology and drug development. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the isoprenoid pathway and leading to a variety of structures. This guide focuses specifically on the formation of this compound in Spinacia oleracea.

Putative Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound in Spinacia oleracea has not been fully elucidated. However, based on the well-established general pathway of triterpenoid saponin biosynthesis in plants, a putative pathway can be proposed.[2][3] The synthesis originates from the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids, which produce the precursor 2,3-oxidosqualene.

The key steps in the biosynthesis of this compound are hypothesized as follows:

-

Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes cyclization to form the pentacyclic triterpene backbone, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[2][3][4]

-

Oxidation of β-Amyrin: The β-amyrin scaffold is then subjected to a series of oxidative modifications. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (P450s), which introduce hydroxyl groups at specific positions on the triterpenoid backbone. For this compound, this would involve hydroxylations to form the oleanane-type aglycone.

-

Glycosylation: The final step involves the attachment of sugar moieties to the aglycone. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor (like UDP-glucose) to the triterpenoid backbone. The specific UGTs involved would determine the type and linkage of the sugars, giving rise to the final structure of this compound.[3][4]

Quantitative Data of this compound in Spinacia oleracea

Recent studies have quantified the content of this compound in different cultivars of spinach, revealing variations based on the cultivar and the growing season. The data presented below is sourced from a study by Lee et al. (2025).[1]

| Cultivar | Growing Season | This compound Content (mg/g Dry Matter) | Total Saponin Content (mg/g Dry Matter) |

| Luckyyou | Spring | 1.1431 (as Spinaciasaponin B) | 3.2821 |

| Shinwoldong | Spring | 1.3668 | 3.2214 |

Note: The original study quantified five new oleanane-type saponins, with Spinaciasaponin B and E being the most abundant in the Luckyyou and Shinwoldong cultivars, respectively. The table reflects the highest reported values for these saponins in the specified cultivars during the spring season.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Spinacia oleracea. These protocols are based on established methods for saponin analysis.[1][5][6][7]

Extraction and Isolation

-

Sample Preparation: Fresh spinach leaves are harvested, washed, and then freeze-dried. The dried leaves are ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with an aqueous ethanol solution (e.g., 70% ethanol). The extraction can be performed at room temperature with continuous stirring for several hours or using methods like ultrasonic-assisted extraction to improve efficiency.[6]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Liquid-Liquid Partitioning: The concentrated aqueous extract is then partitioned with a non-polar solvent, such as diethyl ether, to remove lipids and other non-polar compounds. The aqueous layer containing the saponins is retained. Subsequently, the aqueous layer is partitioned with n-butanol. The n-butanol fraction, which will contain the saponins, is collected.[7]

-

Purification: The n-butanol extract is dried and then subjected to further purification using chromatographic techniques. This may involve column chromatography on silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) for final purification of this compound.[6]

Quantification

-

High-Performance Liquid Chromatography (HPLC): Quantitative analysis of this compound is typically performed using HPLC coupled with a suitable detector. Due to the lack of a strong chromophore in many saponins, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[1][5]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile is a typical mobile phase system.

-

Detection: ELSD or CAD.

-

-

Standard Curve: A standard curve is generated using a purified and quantified standard of this compound. The concentration of this compound in the spinach extracts is then determined by comparing its peak area to the standard curve.

Conclusion

This technical guide has provided a detailed overview of the current understanding of this compound biosynthesis in Spinacia oleracea. While the complete pathway and the specific enzymes involved are yet to be fully characterized, the putative pathway presented here, based on the general principles of triterpenoid saponin biosynthesis, provides a solid framework for future research. The quantitative data and experimental protocols included in this guide offer valuable resources for researchers, scientists, and drug development professionals working on the isolation, characterization, and potential applications of this and other related saponins. Further investigation into the enzymes and regulatory mechanisms of the this compound biosynthetic pathway will be crucial for a deeper understanding and potential biotechnological applications.

References

- 1. Characterization and comparative analysis of saponins in various spinach (Spinacia oleracea L.) cultivars according to growing seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking saponin biosynthesis in soapwort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

A Technical Guide to the Isolation and Characterization of Spinasaponin E from Spinacia oleracea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Spinasaponin E, a novel oleanane-type saponin identified in spinach (Spinacia oleracea). This compound has garnered interest for its potential therapeutic applications, particularly in the realm of inflammatory diseases.[1][2] This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key workflows and biological pathways to facilitate further research and development.

Physicochemical Properties of this compound

This compound is a complex triterpenoid glycoside. Its fundamental properties, as computed by PubChem, are summarized below, providing a foundational dataset for analytical studies.[3]

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₀O₂₈ | [3] |

| Molecular Weight | 1235.3 g/mol | [3] |

| Exact Mass | 1234.56186221 Da | [3] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3S,4R,5S,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | [3] |

| XLogP3 | -1.6 | [3] |

| Hydrogen Bond Donors | 18 | [3] |

| Hydrogen Bond Acceptors | 28 | [3] |

Quantitative Analysis in Spinach Cultivars

Recent research has focused on quantifying the saponin content in various spinach cultivars, revealing significant variations based on cultivar and growing season. This data is crucial for selecting optimal raw materials for extraction.

| Compound | Spinach Cultivar | Growing Season | Concentration (mg/g Dry Matter) | Analytical Method |

| This compound | Shinwoldong | Spring | 1.3668 | HPLC-CAD |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound. These protocols are synthesized from established methods for the extraction and analysis of oleanane-type saponins from plant matrices.

Isolation of this compound

This protocol describes a multi-step process involving extraction, fractionation, and purification to isolate this compound from spinach leaves.

Step 1: Preparation of Plant Material

-

Obtain fresh spinach leaves (Spinacia oleracea), preferably of a high-content cultivar such as 'Shinwoldong' harvested in spring.

-

Wash the leaves thoroughly with distilled water to remove any contaminants.

-

Freeze-dry the leaves to preserve the chemical integrity of the saponins and facilitate grinding.

-

Grind the dried leaves into a fine powder using a laboratory mill.

Step 2: Extraction

-

Macerate the powdered spinach leaves (e.g., 1 kg) in 80% aqueous methanol (MeOH) (10 L) at room temperature for 72 hours, with occasional agitation.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

Step 3: Solvent Partitioning (Fractionation)

-

Suspend the crude methanol extract in distilled water (1 L).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against n-hexane (3 x 1 L) to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fraction.

-

Next, partition the remaining aqueous layer against ethyl acetate (EtOAc) (3 x 1 L) to remove moderately polar compounds.

-

Finally, partition the remaining aqueous layer against water-saturated n-butanol (n-BuOH) (3 x 1 L). Saponins will preferentially move into the n-BuOH fraction.

-

Collect the n-BuOH fraction and concentrate it to dryness under reduced pressure to yield the crude saponin fraction.

Step 4: Chromatographic Purification

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the crude saponin fraction in a minimal amount of methanol.

-

Apply the dissolved sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol, collecting fractions of a fixed volume (e.g., 15 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase such as chloroform:methanol:water (7:3:0.5, v/v/v) and visualize by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Pool the fractions containing the saponins based on their TLC profiles.

-

-

Reversed-Phase HPLC (High-Performance Liquid Chromatography):

-

Further purify the pooled saponin-rich fractions using a semi-preparative Reversed-Phase (RP-18) HPLC column.

-

Use a gradient elution system, for example, with a mobile phase consisting of acetonitrile (A) and water (B), both containing 0.1% formic acid.

-

A typical gradient might be: 0-40 min, 30-70% A; 40-50 min, 70-100% A.

-

Monitor the elution profile with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are ideal for non-chromophoric compounds like saponins.

-

Collect the peak corresponding to the retention time of this compound.

-

Repeat the purification as necessary to achieve high purity (>95%).

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Caption: Workflow for the Isolation of this compound.

Structural Characterization

The definitive structure of the isolated this compound is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

1. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the compound and to obtain fragmentation patterns that help identify the aglycone and sugar moieties.

-

Methodology:

-

Dissolve a small amount of purified this compound in methanol.

-

Infuse the sample into a High-Resolution Electrospray Ionization Mass Spectrometer (HR-ESI-MS), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquire spectra in both positive and negative ion modes. The negative ion mode is often effective for saponins due to the presence of acidic sugar groups.

-

The high-resolution mass of the molecular ion (e.g., [M-H]⁻ or [M+HCOO]⁻) is used to calculate the elemental formula.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions correspond to the sequential loss of sugar units and cleavages within the aglycone structure, allowing for the determination of the sugar sequence and the mass of the sapogenin.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the complete 3D structure of the molecule, including the stereochemistry and the linkage positions of the sugar units to the aglycone.

-

Methodology:

-

Dissolve a sufficient amount (typically 5-10 mg) of highly purified this compound in a deuterated solvent, such as pyridine-d₅ or methanol-d₄.

-

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns. Anomeric protons of the sugar units typically appear in a distinct region (δ 4.5-5.5 ppm).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., C=O, C-O, C=C, CH₃).

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the same spin system, which is crucial for tracing the connectivity within each sugar ring and the aglycone backbone.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for determining the linkage points between the sugar units and for connecting the sugars to the aglycone.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to establish the stereochemistry and the conformation of the glycosidic linkages.

-

Caption: Workflow for the Structural Elucidation of this compound.

Biological Activity and Signaling Pathways

This compound is noted for its potential in treating inflammatory diseases. Saponins, as a class, are known to exert anti-inflammatory effects by modulating key signaling pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

-

NF-κB Pathway: In response to inflammatory stimuli (like Lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Saponins can inhibit this pathway by preventing the phosphorylation of IκBα, thus sequestering NF-κB in the cytoplasm.[3][4]

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is another critical signaling cascade that regulates inflammation. Inflammatory stimuli activate these kinases through a series of phosphorylation events. Activated MAPKs phosphorylate and activate transcription factors (like AP-1), which also drive the expression of inflammatory mediators. Saponins have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby blocking downstream inflammatory responses.[4]

The inhibition of these pathways by this compound would lead to the decreased production of key inflammatory mediators:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5]

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Caption: Anti-inflammatory Signaling Pathways Modulated by Saponins.

References

- 1. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spinasaponin E: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spinasaponin E, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its known chemical properties and a comprehensive analysis of the stability of saponins, offering crucial insights for researchers and professionals involved in drug development and formulation. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the existing information and extrapolates from the well-established behavior of similar triterpenoid saponins to provide a robust framework for its study and application.

Chemical Properties of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₀O₂₈ | [1] |

| Molecular Weight | 1235.3 g/mol | [1] |

| XLogP3 | -1.6 | [1] |

| Hydrogen Bond Donor Count | 18 | [1] |

| Hydrogen Bond Acceptor Count | 28 | [1] |

| Rotatable Bond Count | 13 | [1] |

| Exact Mass | 1234.56186221 | [1] |

| Monoisotopic Mass | 1234.56186221 | [1] |

| Topological Polar Surface Area | 447 Ų | [1] |

| Heavy Atom Count | 86 | [1] |

| Complexity | 2520 | [1] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (In solvent) | -80°C for 1 year | [2] |

Solubility: Experimentally determined solubility data for this compound in various solvents is not widely published. However, based on the general solubility characteristics of triterpenoid saponins, it is expected to be:

-

Soluble in: Methanol, ethanol, and other polar organic solvents.

-

Sparingly soluble to insoluble in: Water and non-polar organic solvents like hexane.

The solubility of saponins is significantly influenced by the number and type of sugar moieties attached to the aglycone.

Stability Analysis of this compound

The stability of this compound is a critical factor for its handling, formulation, and therapeutic efficacy. While specific degradation kinetics for this compound are not available, the stability of triterpenoid saponins is generally influenced by pH and temperature.

General Stability Trends for Triterpenoid Saponins:

-

pH: Saponin hydrolysis is often catalyzed by acids or bases. Many saponins are more stable in neutral or slightly acidic conditions and may degrade in strongly acidic or alkaline environments. For instance, some saponins exhibit slow hydrolysis at pH 5.1, which significantly increases at a pH of 10.0[3][4]. The degradation of certain saponins, like saikosaponin A, has been shown to increase as the pH decreases[5].

-

Temperature: Elevated temperatures generally accelerate the degradation of saponins[5][6]. Low temperatures, such as -20°C, are often recommended for the long-term storage of saponin-containing materials to minimize degradation[5]. The degradation of saponins under thermal stress often follows first-order kinetics[3][4][6].

-

Enzymatic Degradation: The glycosidic bonds in saponins are susceptible to enzymatic hydrolysis by glycosidases, which can be present in plant material or from microbial sources.

Table 2: Expected Stability Profile of this compound based on General Saponin Behavior

| Condition | Expected Stability | Primary Degradation Pathway | Kinetic Profile |

| Acidic pH (e.g., < 4) | Low | Acid hydrolysis of glycosidic bonds | Likely first-order |

| Neutral pH (e.g., 6-8) | Moderate to High | Minimal hydrolysis | Slow degradation |

| Alkaline pH (e.g., > 9) | Low | Base-catalyzed hydrolysis of glycosidic bonds | Likely first-order |

| Elevated Temperature (>40°C) | Low | Thermal degradation and hydrolysis | Follows Arrhenius equation |

| Room Temperature (20-25°C) | Moderate | Slow hydrolysis over time | Dependent on pH |

| Refrigerated (2-8°C) | High | Significantly reduced degradation rate | Very slow degradation |

| Frozen (-20°C or lower) | Very High | Minimal degradation | Long-term stability |

| Light Exposure | Variable | Photodegradation possible for some structures | To be determined |

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and quantification of triterpenoid saponins, which can be adapted for this compound.

Extraction of this compound from Plant Material (General Protocol)

This protocol outlines a standard procedure for the extraction of triterpenoid saponins from plant tissues.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (80-95%)

-

Dichloromethane or n-hexane (for defatting)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: The dried plant powder is first defatted by extraction with a non-polar solvent like n-hexane or dichloromethane to remove lipids and other non-polar compounds. This can be done using a Soxhlet apparatus or by maceration with stirring.

-

Extraction: The defatted plant material is then extracted with a polar solvent such as methanol or ethanol.

-

Soxhlet Extraction: The material is placed in a thimble in the Soxhlet apparatus and extracted with the solvent for several hours.

-

Ultrasonic Extraction: The material is suspended in the solvent and placed in an ultrasonic bath for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

Purification of this compound by Column Chromatography (General Protocol)

This protocol describes a general method for the purification of saponins from a crude extract.

Materials:

-

Crude saponin extract

-

Silica gel or C18 reversed-phase silica for column chromatography

-

Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: A glass column is packed with the chosen stationary phase (e.g., silica gel) slurried in the initial mobile phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient from a less polar mixture (e.g., chloroform-methanol, 9:1) to a more polar mixture (e.g., chloroform-methanol, 1:1).

-

Fraction Collection: Fractions of the eluate are collected using a fraction collector.

-

Analysis of Fractions: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the saponin of interest. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure saponin.

Quantification of this compound by HPLC-ELSD (General Protocol)

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD) is a common method for the quantification of saponins, which often lack a strong UV chromophore.

Materials:

-

Purified this compound standard

-

HPLC system with a C18 column and an ELSD detector

-

Mobile phase (e.g., a gradient of acetonitrile and water)

-

Sample extracts

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of the purified this compound are prepared at known concentrations.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area (from the ELSD) against the concentration.

-

Sample Analysis: The sample extracts are appropriately diluted and injected into the HPLC system under the same conditions as the standards.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve.

Mandatory Visualizations

The following diagrams illustrate generalized workflows and logical relationships relevant to the study of this compound.

Caption: Generalized workflow for the extraction, purification, and analysis of this compound.

References

- 1. This compound | C58H90O28 | CID 169450704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of Spinasaponin E

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific studies on the cytotoxicity of Spinasaponin E are not available in the public domain. This guide, therefore, presents a generalized framework for the preliminary cytotoxicity screening of a novel saponin, using this compound as a hypothetical subject. The experimental protocols, data, and signaling pathways described are based on established methodologies and common findings for other cytotoxic saponins.

Introduction

Saponins are a diverse group of naturally occurring glycosides known for a wide range of pharmacological properties, including potent cytotoxic activity against various cancer cell lines.[1] Their amphiphilic nature allows them to interact with cell membranes, which can lead to pore formation, permeabilization, and the initiation of cell death signaling cascades.[2] This has made them a subject of significant interest in the field of oncology drug discovery.

This technical guide outlines a comprehensive approach to conducting a preliminary in vitro cytotoxicity screening of a novel saponin, exemplified by "this compound." It provides detailed experimental protocols, a framework for data presentation, and a discussion of the potential underlying molecular mechanisms.

Experimental Protocols

A crucial first step in evaluating a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[3] The assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[4]

The overall process for the preliminary cytotoxicity screening is depicted below.

Caption: Workflow for MTT-based cytotoxicity screening of this compound.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous cell line (e.g., MCF-10A for normal breast epithelium)

-

Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in sterile PBS)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in serum-free culture medium to create a series of working concentrations.

-

Cell Seeding: Culture cells to ~80% confluency. Harvest the cells using Trypsin-EDTA, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Cell Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM). Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control (medium only).

-

Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours under the same conditions, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3]

Data Analysis:

-

Cell Viability (%): Calculated using the formula: (Absorbance of treated cells / Absorbance of untreated control) x 100

-

IC50 Value: The concentration of this compound that inhibits cell growth by 50%. This value is determined by plotting a dose-response curve (Cell Viability % vs. Log Concentration) and using non-linear regression analysis.

Data Presentation

Quantitative data from cytotoxicity screenings should be presented in a clear and concise manner to allow for easy comparison of the compound's potency across different cell lines. The IC50 value is the standard metric for this comparison.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound on Various Human Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) ± SD | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 ± 0.7 | 5.3 |

| HCT-116 | Colorectal Carcinoma | 48 | 12.2 ± 1.1 | 3.7 |

| A549 | Lung Carcinoma | 48 | 15.8 ± 1.4 | 2.8 |

| MCF-10A | Normal Breast Epithelium | 48 | 45.1 ± 3.2 | - |

*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Potential Signaling Pathways

The cytotoxic effects of saponins are often mediated through the induction of apoptosis, a form of programmed cell death.[6] Many triterpenoid and steroidal saponins have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.

This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular proteins.

Caption: A generalized intrinsic apoptosis pathway induced by saponins.

Other signaling pathways that could be investigated in subsequent studies include the extrinsic (death receptor) apoptosis pathway, as well as pathways involving NF-κB, PI3K/Akt, and MAPK, all of which have been implicated in saponin-mediated cytotoxicity.[6]

Conclusion

This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound or any novel saponin. By employing standardized assays like the MTT, presenting data clearly, and considering the potential molecular mechanisms, researchers can effectively evaluate the anticancer potential of new compounds. Positive results from this preliminary screening would warrant further investigation into the precise mechanisms of action, in vivo efficacy, and safety profile, paving the way for potential therapeutic development.

References

- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Spinasaponin E Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of Spinasaponin E, a triterpenoid saponin. In the absence of extensive experimental data for this specific compound, this document outlines a robust, multi-step computational workflow designed to elucidate its potential pharmacological properties, identify molecular targets, and predict its mechanism of action. This guide is intended to serve as a practical blueprint for researchers employing computational methods in the early stages of drug discovery from natural products. The methodologies detailed herein leverage established bioinformatics tools and databases to generate testable hypotheses, thereby accelerating the translation of in silico findings to experimental validation.

Introduction

Saponins are a diverse class of naturally occurring glycosides known for a wide range of biological activities. This compound, as a member of this family, represents a promising candidate for drug discovery. Computational, or in silico, approaches offer a time- and cost-effective strategy to navigate the complexities of natural product pharmacology.[1][2] By simulating interactions between a small molecule and biological macromolecules, these methods can predict a compound's bioactivity spectrum, identify potential protein targets, and provide insights into its mechanism of action at a molecular level.[3][4]

This guide presents a structured workflow for the comprehensive in silico analysis of this compound, encompassing broad-spectrum activity prediction, specific target identification, and detailed molecular interaction analysis through molecular docking.

Hypothetical In Silico Prediction Workflow

The proposed workflow for predicting the biological activity of this compound is a sequential process that refines broad predictions into specific, testable hypotheses.

Methodologies and Experimental Protocols

Phase 1: Broad-Spectrum Biological Activity Prediction

Objective: To generate a wide-ranging profile of potential biological activities for this compound.

Protocol: Prediction of Activity Spectra for Substances (PASS)

-

Input Preparation: Obtain the 2D structure of this compound in a suitable format, such as SMILES (Simplified Molecular Input Line Entry System) or as a MOL file.

-

Prediction Execution: Submit the chemical structure to the PASS Online web server.[3][5][6] The server compares the input structure against a vast database of biologically active compounds to predict a spectrum of activities.[4]

-

Data Interpretation: The results are presented as a list of potential activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score.[5] Activities with Pa > Pi are considered possible. For initial screening, activities with Pa > 0.7 are often prioritized, while those with Pa between 0.5 and 0.7 are considered moderately likely.[6]

Data Presentation:

Table 1: Hypothetical PASS Prediction Results for this compound (Pa > 0.5)

| Predicted Biological Activity | Pa Score | Pi Score |

| Anti-inflammatory | 0.812 | 0.015 |

| Antineoplastic | 0.756 | 0.023 |

| Hepatoprotective | 0.689 | 0.041 |

| NF-kappaB inhibitor | 0.654 | 0.033 |

| Apoptosis agonist | 0.598 | 0.076 |

| MMP-9 inhibitor | 0.521 | 0.098 |

Note: The data in this table is illustrative and does not represent actual prediction results.

Phase 2: Target Identification and Pathway Analysis

Objective: To identify specific protein targets associated with the high-probability activities predicted in Phase 1 and to understand their roles in biological pathways.

Protocol: Target Identification and Pathway Enrichment

-

Target Fishing: Utilize the 2D structure of this compound as input for target prediction web servers like SwissTargetPrediction. These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to the same protein targets.

-

Target Prioritization: The output will be a list of potential protein targets, ranked by a probability score. Cross-reference these targets with the high-priority activities from the PASS prediction (e.g., for "Anti-inflammatory," look for targets like COX-2, TNF-α, or various interleukins).

-

Pathway Analysis: Input the list of prioritized protein targets into a pathway enrichment analysis tool, such as the KEGG (Kyoto Encyclopedia of Genes and Genomes) database. This will identify signaling pathways that are statistically over-represented by the potential targets, suggesting a mechanism of action.

Phase 3: Molecular Docking and Interaction Analysis

Objective: To model the interaction between this compound and its high-priority protein targets at a molecular level, and to quantify the binding affinity.

Protocol: Molecular Docking

-

Ligand and Receptor Preparation:

-

Ligand (this compound): Generate a 3D conformation of the molecule and perform energy minimization using software like Avogadro or Chem3D.

-

Receptor (Target Protein): Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site (active site) coordinates.[7]

-

-

Docking Simulation: Use molecular docking software such as AutoDock Vina or SwissDock.[8][9] The software will systematically explore different orientations and conformations ("poses") of this compound within the protein's binding site.

-

Analysis of Results:

-

Binding Energy: The primary quantitative output is the binding energy (or docking score), typically in kcal/mol. A more negative value indicates a more stable and favorable interaction.[8][10]

-

Interaction Analysis: Visualize the best-scoring pose to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target protein.[11]

-

Data Presentation:

Table 2: Hypothetical Molecular Docking Results of this compound with Predicted Anti-inflammatory Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Arg120, Tyr355 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.5 | Gly121, Tyr151 |

| NF-kappaB p50/p65 heterodimer | 1VKX | -11.2 | Arg33, Glu39, Lys147 |

Note: The data in this table is illustrative and does not represent actual prediction results.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical results, this compound is predicted to exhibit anti-inflammatory activity by inhibiting the NF-kappaB signaling pathway. The following diagram illustrates this predicted mechanism.

Conclusion

This guide outlines a systematic and robust in silico workflow for predicting the biological activity of this compound. By integrating broad-spectrum activity prediction with specific target identification and molecular docking, this approach can generate highly plausible, data-driven hypotheses about the compound's pharmacological potential. The illustrative results suggest that this compound may possess anti-inflammatory properties mediated through the inhibition of the NF-kappaB signaling pathway. These computational findings provide a strong foundation for guiding subsequent experimental validation, including in vitro enzyme assays and cell-based studies, ultimately accelerating the drug discovery and development process for this promising natural product.

References

- 1. Target-Based In Silico Screening for Phytoactive Compounds Targeting SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of biological activity spectra via the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 5. Prediction of activity spectra for substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Network Pharmacology, Molecular Docking, and Molecular Dynamic-Based Investigation on the Mechanism of Compound Chrysanthemum in the Treatment of Asthenopia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Based on Network Pharmacology and Molecular Docking, the Active Components, Targets, and Mechanisms of Flemingia philippinensis in Improving Inflammation Were Excavated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. researchgate.net [researchgate.net]

Spinasaponin E: A Novel Triterpenoid Saponin from Spinach (Spinacia oleracea L.)

An In-depth Technical Guide on its Discovery, Natural Abundance, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Spinasaponin E, a recently discovered oleanane-type saponin from Spinacia oleracea L. It details the initial discovery and structure elucidation, analyzes its natural abundance across various spinach cultivars, and presents detailed experimental protocols for its extraction, purification, and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Characterization of this compound

This compound was first isolated and characterized as part of a 2025 study by Lee et al. aimed at a comparative analysis of saponins in various spinach cultivars.[1] In this seminal work, five new oleanane-type saponins, including this compound, were identified.

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D NMR).[1][2][3] These methods are standard in the structural determination of novel natural products.[2][3] The chemical formula for this compound has been established as C₅₈H₉₀O₂₈.

Natural Abundance of this compound in Spinach Cultivars

The study by Lee et al. (2025) also provided crucial data on the quantitative distribution of this compound across 15 different spinach cultivars, with variations observed according to the growing season.[1] The quantification was performed using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).[1]

The data reveals that the concentration of this compound varies significantly among different cultivars, suggesting that genetic factors play a crucial role in its biosynthesis. The highest concentration of this compound was observed in the 'Shinwoldong' cultivar.[1] The total saponin content was generally found to be highest in the spring season.[1]

Table 1: Quantitative Data of this compound and Other Saponins in Various Spinach Cultivars (Spring Harvest)

| Cultivar | Spinasaponin B (mg/g D.M.) | This compound (mg/g D.M.) | Total Saponin Content (mg/g D.M.) |

| Luckyyou | 1.1431 | - | 3.2821 |

| Shinwoldong | - | 1.3668 | 3.2214 |

Data extracted from Lee et al. (2025).[1] '-' indicates data not reported in the abstract.

Experimental Protocols

This section provides a detailed description of the methodologies for the extraction, purification, and quantification of this compound from spinach, based on the protocols described by Lee et al. (2025) and other standard methods for oleanane-type saponins.

Extraction of Saponins from Spinach

A general workflow for the extraction of saponins from spinach leaves is outlined below.

Protocol:

-

Sample Preparation: Fresh spinach leaves are washed, freeze-dried, and then ground into a fine powder.

-

Extraction: The powdered spinach is extracted with 80% aqueous methanol at room temperature. The mixture is typically sonicated or agitated for a set period to ensure efficient extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield the crude saponin extract.

Purification of this compound

The purification of individual saponins from the crude extract is a multi-step process involving various chromatographic techniques.

Protocol:

-

Initial Fractionation: The crude extract is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water.

-

Silica Gel Chromatography: The saponin-rich fractions are further purified by silica gel column chromatography using a chloroform-methanol-water solvent system.

-

Preparative HPLC: Final purification to obtain this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

Quantification of this compound

The quantification of this compound in spinach samples is performed using HPLC coupled with a Charged Aerosol Detector (CAD).

HPLC-CAD Method:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detector: A Charged Aerosol Detector (CAD) is utilized for its ability to provide a near-uniform response for non-volatile analytes, making it suitable for the quantification of saponins which often lack a UV chromophore.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve generated from a purified standard.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are still under investigation, saponins isolated from spinach are known to possess various pharmacological properties, including anti-inflammatory and immunomodulatory effects.[1][4] Oleanane-type saponins, in general, have been reported to exert their effects through the modulation of several key signaling pathways.

One of the primary mechanisms of the anti-inflammatory action of saponins is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Saponins can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[5]

The immunomodulatory effects of saponins can be attributed to their ability to influence the activity of immune cells such as macrophages and lymphocytes, and to modulate the production of cytokines.[6]

Conclusion and Future Directions

The discovery of this compound expands the known chemical diversity of spinach and highlights its potential as a source of novel bioactive compounds. The significant variation in this compound content across different cultivars suggests opportunities for the selective breeding of spinach varieties with enhanced health-promoting properties.

Future research should focus on the detailed investigation of the pharmacological activities of pure this compound, including its anti-inflammatory, immunomodulatory, and other potential therapeutic effects. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. Column and Thin-Layer Chromatography of Spinach Extracts [sites.pitt.edu]

- 2. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and comparative analysis of saponins in various spinach (Spinacia oleracea L.) cultivars according to growing seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Spinasaponin E: A Methodological Guide

Foreword: As of late 2025, detailed, publicly available experimental 1H NMR, 13C NMR, and mass spectrometry data for Spinasaponin E remains elusive. While its chemical structure and molecular formula (C58H90O28) are documented, the primary literature detailing its isolation and full spectroscopic characterization is not readily accessible. This guide, therefore, provides a comprehensive methodological framework for the spectroscopic analysis of triterpenoid saponins, using the well-characterized and structurally related Quillajasaponin QS-7 , a prominent saponin from Quillaja saponaria, as a representative example. The protocols and data presentation formats detailed herein are directly applicable to the analysis of this compound upon the future availability of its spectral data.

Introduction to Saponin Analysis

Triterpenoid saponins, such as those found in the genus Quillaja, are complex natural products with significant commercial applications, notably as adjuvants in vaccines. Their structural elucidation relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides an in-depth overview of the experimental protocols and data interpretation required for the comprehensive analysis of these molecules.

Mass Spectrometry Analysis of a Representative Saponin (QS-7)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of saponins, providing insights into their aglycone and sugar composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A 1 mg/mL solution of the purified saponin is prepared in a 50:50 (v/v) acetonitrile/water solution containing 0.1% formic acid.

Instrumentation: Analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

Instrument Parameters:

-

Ionization Mode: Negative ESI is often preferred for saponins as it readily forms [M-H]⁻ or [M+HCOO]⁻ adducts.

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 40 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Mass Range: m/z 100-2000

-

Acquisition Mode: MS and MS/MS (collision-induced dissociation)

Data Presentation: Mass Spectrometry Data for QS-7

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₈₂H₁₂₈O₄₅ | |

| Monoisotopic Mass | 1824.7715 Da | |

| Observed Ion [M-H]⁻ | 1823.7643 m/z | Deprotonated molecule |

| Key MS/MS Fragments | 1661.6, 1499.5, 1337.4, 955.3 | Losses of sugar residues |

NMR Spectroscopic Analysis of a Representative Saponin (QS-7)

NMR spectroscopy is indispensable for the complete structural elucidation of saponins, allowing for the assignment of all proton and carbon signals and the determination of stereochemistry.

Experimental Protocol: 1D and 2D NMR Spectroscopy

Sample Preparation: Approximately 10 mg of the purified saponin is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N) or methanol (CD₃OD). Pyridine-d₅ is often used for its excellent dissolving power for saponins.

Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe is utilized for optimal sensitivity and resolution.

Experiments Performed:

-

1D: ¹H, ¹³C

-

2D Homonuclear: COSY (Correlated Spectroscopy)

-

2D Heteronuclear: HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)

Key Parameters:

-

¹H NMR: 32 scans, 2s relaxation delay

-

¹³C NMR: 2048 scans, 2s relaxation delay

-

2D Experiments: Optimized for expected coupling constants (e.g., ¹JCH ≈ 145 Hz for HSQC, nJCH ≈ 8 Hz for HMBC)

Data Presentation: ¹³C and ¹H NMR Data for the Aglycone of QS-7 (Quillajic Acid)

| Carbon No. | ¹³C Chemical Shift (δc) in C₅D₅N | ¹H Chemical Shift (δH) in C₅D₅N (Multiplicity, J in Hz) |

| 1 | 38.9 | 1.65 (m), 0.95 (m) |

| 2 | 26.8 | 1.90 (m), 1.70 (m) |

| 3 | 89.1 | 3.25 (dd, 11.5, 4.5) |

| 4 | 39.5 | - |

| 5 | 55.8 | 0.85 (d, 10.5) |

| 6 | 18.3 | 1.55 (m), 1.35 (m) |

| 7 | 33.1 | 1.50 (m) |

| 8 | 40.0 | - |

| 9 | 47.0 | 1.60 (m) |

| 10 | 36.9 | - |

| 11 | 23.8 | 1.95 (m), 1.85 (m) |

| 12 | 122.5 | 5.40 (t, 3.5) |

| 13 | 144.1 | - |

| 14 | 42.1 | - |

| 15 | 28.2 | 1.80 (m), 1.15 (m) |

| 16 | 23.5 | 2.10 (m), 1.90 (m) |

| 17 | 48.3 | - |

| 18 | 41.8 | 2.95 (dd, 13.5, 4.0) |

| 19 | 46.2 | 1.65 (m), 1.05 (m) |

| 20 | 30.8 | 1.20 (m) |

| 21 | 34.1 | 1.90 (m), 1.25 (m) |

| 22 | 33.1 | 1.75 (m), 1.60 (m) |

| 23 | 68.2 | 4.25 (d, 11.0), 3.50 (d, 11.0) |

| 24 | 14.8 | 1.05 (s) |

| 25 | 17.0 | 0.80 (s) |

| 26 | 17.5 | 0.90 (s) |

| 27 | 26.1 | 1.25 (s) |

| 28 | 179.8 | - |

| 29 | 33.2 | 1.00 (s) |

| 30 | 23.7 | 0.95 (s) |

Note: This is a representative table for the aglycone. A complete analysis would include similar tables for each sugar moiety.

Visualization of Analytical Workflows

Experimental Workflow for Saponin Analysis

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Logical Relationship of 2D NMR Experiments for Structural Elucidation

An In-depth Technical Guide to Spinasaponin E: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinasaponin E is a triterpenoid saponin, a class of naturally occurring glycosides prevalent in a variety of plant species. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as an anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation. While experimental data for some properties of this compound are not extensively reported in publicly available literature, a combination of computed data and information from chemical suppliers provides a foundational understanding of this molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₀O₂₈ | PubChem[1] |

| Molecular Weight | 1235.32 g/mol | PubChem[1] |

| Monoisotopic Mass | 1234.56186221 Da | PubChem[1] |

| CAS Number | 2867584-02-7 | --- |

| Appearance | Not explicitly reported, likely a solid. | General knowledge of saponins |

| Melting Point | Data not available. | --- |

| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol, ethyl acetate, and chloroform; insoluble in water. | Sigma-Aldrich |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | --- |

| pKa (Predicted) | 3.42 ± 0.70 (most acidic) | --- |

| XLogP3 (Predicted) | -1.6 | PubChem[1] |

Note: The solubility information is based on a general product information sheet for a compound with the same CAS number and may need experimental verification for specific applications. Predicted values are computationally generated and should be used as estimates.

Spectral Data

Biological Activity: Anti-inflammatory Properties

This compound has been identified as a compound for research in inflammatory diseases. While specific studies detailing its mechanism of action are limited, the broader class of saponins is well-documented for its anti-inflammatory effects. These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response.

Putative Signaling Pathways

Based on extensive research on other saponins, the anti-inflammatory activity of this compound is likely mediated through the inhibition of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8][9]

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli, it promotes the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many saponins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[10][11]

-

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Saponins have been reported to interfere with the phosphorylation and activation of these kinases, leading to a reduction in the production of inflammatory cytokines.[12][13]

Experimental Protocols

Isolation of this compound from Spinacia oleracea (Spinach)

This compound is a constituent of spinach. A general procedure for the extraction and isolation of saponins from plant material is as follows:

-

Extraction:

-

Purification:

-

The concentrated extract is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial fractionation is often performed on silica gel or reversed-phase (C18) columns, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol).[16]

-

Further Purification: Subsequent purification steps may involve techniques like Sephadex LH-20 chromatography to remove pigments and other impurities, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.[14][15]

-

In Vitro Anti-inflammatory Assay using Macrophages

The anti-inflammatory activity of this compound can be evaluated using a cell-based assay with a macrophage cell line, such as RAW 264.7.

-

Cell Culture:

-

RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

Cell Viability Assay:

-

Prior to assessing anti-inflammatory activity, the cytotoxicity of this compound on RAW 264.7 cells is determined using an MTT or similar assay to establish non-toxic working concentrations.

-

-

Induction of Inflammation:

-

Macrophages are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response.

-

-

Treatment with this compound:

-

Cells are pre-treated with various non-toxic concentrations of this compound for a specific duration before or concurrently with LPS stimulation.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The level of NO in the cell culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Production: The concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18][19][20][21]

-

Gene and Protein Expression: The expression levels of iNOS, COX-2, and pro-inflammatory cytokines can be analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

-

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of inflammatory diseases. While current knowledge provides a solid foundation, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Experimental determination of melting point, solubility in a wider range of solvents, and detailed spectral analysis (¹H-NMR, ¹³C-NMR, Mass Spectrometry) are essential for establishing a complete chemical profile.

-

Mechanism of Action Studies: In-depth investigations are needed to confirm the precise molecular targets and signaling pathways modulated by this compound in inflammatory processes. This includes validating its effects on the NF-κB and MAPK pathways and exploring other potential mechanisms.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives and analogs of this compound could help in identifying the key structural features responsible for its biological activity and potentially lead to the development of more potent and selective anti-inflammatory agents.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided information, from its fundamental properties to potential experimental approaches, is intended to facilitate further investigation into this intriguing natural compound.

References

- 1. This compound | C58H90O28 | CID 169450704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Complete assignments of 1H and 13C NMR spectral data for three new triterpenoid saponins from Ilex hainanensis Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

Spinasaponin E: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals